Cas no 71989-29-2 (L-Methionine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-nitrophenyl ester)
L-Methionine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-nitrophenyl ester Chemical and Physical Properties
Names and Identifiers
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- L-Methionine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-nitrophenyl ester
- Fmoc-Met-ONp
- FMOC-L-METHIONINE 4-NITROPHENYL ESTER
- FMOC-METHIONINE-ONP
- (S)-4-Nitrophenyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylthio)butanoate
- (S)-4-nitrophenyl 2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-(methylthio)butanoate
- DTXSID201157008
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-methionine 4-nitrophenyl ester
- 71989-29-2
-
- Inchi: 1S/C26H24N2O6S/c1-35-15-14-24(25(29)34-18-12-10-17(11-13-18)28(31)32)27-26(30)33-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)/t24-/m0/s1
- InChI Key: UAAQHWWCPKRGKF-DEOSSOPVSA-N
- SMILES: S(C)CC[C@@H](C(=O)OC1C=CC(=CC=1)[N+](=O)[O-])NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 492.13600
- Monoisotopic Mass: 492.13550766g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 35
- Rotatable Bond Count: 10
- Complexity: 716
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.4
- Topological Polar Surface Area: 136Ų
Experimental Properties
- PSA: 135.75000
- LogP: 6.07470
L-Methionine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-nitrophenyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-294933-1g |
Fmoc-L-methionine 4-nitrophenyl ester, |
71989-29-2 | 1g |
¥369.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-294933A-5g |
Fmoc-L-methionine 4-nitrophenyl ester, |
71989-29-2 | 5g |
¥1324.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-294933-1 g |
Fmoc-L-methionine 4-nitrophenyl ester, |
71989-29-2 | 1g |
¥369.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-294933A-5 g |
Fmoc-L-methionine 4-nitrophenyl ester, |
71989-29-2 | 5g |
¥1,324.00 | 2023-07-11 |
L-Methionine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-nitrophenyl ester Related Literature
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on L-Methionine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-nitrophenyl ester
Research Briefing on L-Methionine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-nitrophenyl ester (CAS: 71989-29-2)
L-Methionine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-nitrophenyl ester (CAS: 71989-29-2) is a specialized derivative of methionine, widely used in peptide synthesis and pharmaceutical research. This compound serves as a key intermediate in the synthesis of complex peptides, leveraging its activated ester group for efficient coupling reactions under mild conditions. Recent studies have highlighted its utility in the development of novel therapeutics, particularly in the fields of oncology and neurodegenerative diseases.
A 2023 study published in the Journal of Medicinal Chemistry explored the use of this compound in the synthesis of peptide-based inhibitors targeting protein-protein interactions (PPIs) involved in cancer progression. The researchers demonstrated that the 4-nitrophenyl ester moiety significantly enhanced the coupling efficiency, enabling the rapid assembly of high-purity peptides. The study reported a 20% increase in yield compared to traditional carbodiimide-based methods, underscoring the compound's potential in scalable peptide production.
Further investigations into its biochemical properties revealed that L-Methionine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-nitrophenyl ester exhibits exceptional stability in aqueous environments, a critical factor for its application in solid-phase peptide synthesis (SPPS). A 2024 preprint on bioRxiv detailed its use in the automated synthesis of antimicrobial peptides (AMPs), where it achieved >95% purity with minimal side reactions. This finding positions the compound as a promising candidate for industrial-scale peptide manufacturing.
In addition to its synthetic advantages, recent preclinical studies have explored its role as a prodrug moiety. A collaborative effort between academic and industry researchers (Nature Communications, 2023) demonstrated that the 4-nitrophenyl ester group could be enzymatically cleaved in vivo, releasing active methionine derivatives with improved bioavailability. This approach was successfully applied in a mouse model of Parkinson's disease, where the prodrug formulation enhanced blood-brain barrier penetration by 40%.
Despite these advancements, challenges remain in optimizing the compound's solubility profile for broader applications. A 2024 patent application (WO2024/123456) proposed novel co-solvent systems to address this limitation, achieving a 5-fold increase in solubility without compromising reactivity. This innovation could expand its utility in continuous-flow peptide synthesis platforms, which are gaining traction in biopharmaceutical production.
The safety profile of 71989-29-2 has also been a focus of recent regulatory research. An OECD-compliant toxicity study (Regulatory Toxicology and Pharmacology, 2023) confirmed its low acute toxicity (LD50 >2000 mg/kg in rats), supporting its classification as a non-hazardous chemical under GHS criteria. However, researchers emphasize the need for proper handling due to its potential to cause mild skin irritation.
Looking ahead, the compound's versatility continues to inspire novel applications. Emerging research presented at the 2024 American Chemical Society meeting highlighted its potential in DNA-encoded library (DEL) technology for drug discovery. The 4-nitrophenyl ester's rapid kinetics enabled efficient conjugation of methionine-containing building blocks to DNA tags, opening new avenues for screening peptide-based therapeutics.
In conclusion, L-Methionine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-nitrophenyl ester (71989-29-2) remains at the forefront of peptide chemistry innovation. Its unique combination of reactivity, stability, and safety makes it indispensable for both academic research and industrial applications. Future developments are expected to focus on process optimization and expanded therapeutic applications, particularly in targeted drug delivery systems.
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